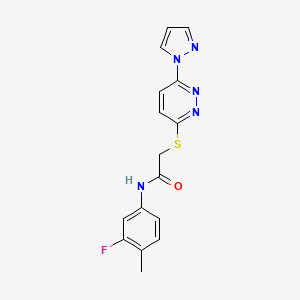

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Description

This compound features an acetamide backbone with a thioether linkage to a pyridazine ring substituted with a pyrazole moiety. While specific biological data are unavailable in the provided evidence, its structural analogs (e.g., pyridazine-thioether derivatives) are frequently explored as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5OS/c1-11-3-4-12(9-13(11)17)19-15(23)10-24-16-6-5-14(20-21-16)22-8-2-7-18-22/h2-9H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCWGZITFDSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the cyclization of appropriate dinitrile compounds with hydrazine.

Thioether Linkage Formation: The thioether linkage is formed by the reaction of a thiol with a halogenated precursor.

Final Coupling Reaction: The final step involves coupling the pyrazole and pyridazine intermediates with the thioether linkage and the acetamide group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-fluoro-4-methylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., CF3 in compound 20) or polar morpholine (compound 27) .

- Synthetic Routes : Most analogs use acid-amine coupling (DMF/EDCI) or nucleophilic substitution (e.g., replacing chloride with heterocycles), suggesting the target compound’s synthesis follows similar protocols .

Key Observations :

- Target Selectivity: Pyridazine-pyrazole derivatives (like the target) are less studied than triazinoindole or benzothiazole analogs, but their planar structure may favor kinase inhibition .

- Role of Halogens : Bromine in compound 25 and fluorine in the target compound improve metabolic stability and membrane permeability .

- Anti-Infective Potential: Thiazolotriazole analogs (e.g., compound 27) show high anti-infective activity, suggesting the target compound could be repurposed with structural optimization .

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a member of a class of pyrazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 316.34 g/mol. The structure features a pyrazole ring , a pyridazine ring , and a thioether linkage , which contribute to its unique biological properties.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole and pyridazine rings allows for multiple interactions such as hydrogen bonding and π-π stacking, enhancing its affinity for target proteins. The thioether linkage provides structural flexibility, facilitating binding to different biological sites .

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| Compound C | Hep-2 | 3.25 |

These findings suggest that this class of compounds may inhibit key pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses. For example, certain derivatives demonstrated significant inhibition of LPS-induced inflammation in vitro .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been documented, with several studies indicating their ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly relevant for developing new antimicrobial agents against resistant strains .

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of pyrazole derivatives on various cancer cell lines found that specific modifications to the pyrazole structure enhanced activity against breast and lung cancer cells, demonstrating the importance of structure-activity relationships (SAR) in drug design .

- Inflammation Model : In an experimental model of inflammation, a derivative similar to this compound significantly reduced edema and inflammatory marker levels, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic Research Question

- Spectroscopic Analysis :

- Elemental Analysis : Discrepancies >0.3% between calculated and observed values indicate impurities .

Advanced Insight : Single-crystal X-ray diffraction resolves crystallographic ambiguities, such as torsional angles in the pyridazine-fluorophenyl moiety .

What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. For example, pyridazine derivatives show affinity for glycogen synthase kinase 3 (GSK-3β) via hydrogen bonding with Asp200 and hydrophobic interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values >2 Å suggest conformational instability .

Data Contradiction : Docking scores may conflict with in vitro assays due to solvation effects. Validate predictions with surface plasmon resonance (SPR) or ITC binding studies.

How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?

Advanced Research Question

- SAR Studies :

- Fluorine Substitution : Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism. Compare IC values against 3-fluoro-4-methylphenyl vs. 4-methoxyphenyl analogs .

- Pyrazole Variants : 1H-pyrazole vs. 1-methylpyrazole alters steric hindrance in target binding pockets .

Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) in kinase inhibition assays.

How can crystallographic data resolve discrepancies in reported molecular conformations?

Advanced Research Question

- Crystal Packing Analysis : Asymmetric units in pyridazine derivatives (e.g., two crystallographically distinct molecules) highlight conformational flexibility .

- Torsional Angles : Compare DFT-optimized geometries with experimental data to identify strain-induced deviations. For example, pyridazine-thioacetamide dihedral angles >30° may indicate steric clashes .

Data Contradiction : Discrepancies between computational and experimental bond lengths (>0.05 Å) suggest incomplete basis sets in DFT calculations.

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Chiral Centers : Amide bond formation may introduce racemization. Use CD spectroscopy or chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee) .

- Process Control : Implement continuous flow reactors for reproducible thioether formation, minimizing side reactions (e.g., oxidation to sulfone) .

How do solvent polarity and pH influence the compound’s stability in biological assays?

Basic Research Question

- Hydrolytic Stability : Amide bonds degrade in acidic/basic conditions. Monitor via LC-MS in PBS (pH 7.4) over 24 hours .

- Solvent Effects : DMSO >10% induces artificial aggregation in kinase assays. Use low-dilution protocols or alternative solvents (e.g., cyclodextrin formulations) .

What statistical methods address variability in biological replicate data for this compound?

Advanced Research Question

- ANOVA : Identifies batch-to-batch variability in IC measurements (e.g., p <0.05 indicates significant differences).

- Outlier Detection : Grubbs’ test removes aberrant data points (e.g., Z-score >3) from dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.